(S)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride (S)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13710337
InChI: InChI=1S/C9H10F3N.ClH/c1-5(13)6-3-2-4-7(8(6)10)9(11)12;/h2-5,9H,13H2,1H3;1H/t5-;/m0./s1
SMILES: CC(C1=C(C(=CC=C1)C(F)F)F)N.Cl
Molecular Formula: C9H11ClF3N
Molecular Weight: 225.64 g/mol

(S)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride

CAS No.:

Cat. No.: VC13710337

Molecular Formula: C9H11ClF3N

Molecular Weight: 225.64 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride -

Specification

Molecular Formula C9H11ClF3N
Molecular Weight 225.64 g/mol
IUPAC Name (1S)-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine;hydrochloride
Standard InChI InChI=1S/C9H10F3N.ClH/c1-5(13)6-3-2-4-7(8(6)10)9(11)12;/h2-5,9H,13H2,1H3;1H/t5-;/m0./s1
Standard InChI Key LMVWLMYIWIMIAX-JEDNCBNOSA-N
Isomeric SMILES C[C@@H](C1=C(C(=CC=C1)C(F)F)F)N.Cl
SMILES CC(C1=C(C(=CC=C1)C(F)F)F)N.Cl
Canonical SMILES CC(C1=C(C(=CC=C1)C(F)F)F)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a benzene ring substituted at the 2-position with fluorine and at the 3-position with a difluoromethyl group. The ethylamine side chain is attached to the aromatic ring, with the amine group protonated as a hydrochloride salt. The (S)-configuration at the chiral center is critical for biological activity, as enantiomers often exhibit divergent interactions with target proteins .

Key structural attributes:

  • IUPAC Name: (1S)-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine hydrochloride

  • SMILES: CC@@HN.Cl

  • InChIKey: LMVWLMYIWIMIAX-JEDNCBNOSA-N

Physicochemical Data

PropertyValue
Molecular FormulaC₉H₁₁ClF₃N
Molecular Weight225.64 g/mol
XLogP32.1 (estimated)
Hydrogen Bond Donors2 (amine and HCl)
Hydrogen Bond Acceptors4 (F, Cl, N)
Rotatable Bond Count2

The hydrochloride salt improves aqueous solubility compared to the free base (C₉H₁₀F₃N, MW 189.18 g/mol), facilitating formulation for preclinical studies. The difluoromethyl group enhances lipophilicity (LogP2.1\text{LogP} \approx 2.1), promoting membrane permeability.

Synthesis and Optimization

Synthetic Routes

The synthesis of (S)-1-(3-(difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride involves multi-step processes:

  • Friedel-Crafts Acylation:

    • 3-(Difluoromethyl)-2-fluorobenzene undergoes acylation with acetyl chloride to form 1-(3-(difluoromethyl)-2-fluorophenyl)ethanone .

  • Chiral Resolution:

    • The ketone intermediate is converted to the corresponding amine via reductive amination using a chiral catalyst (e.g., Ru-BINAP) to achieve enantiomeric excess >98%.

  • Salt Formation:

    • The free base is treated with hydrochloric acid to yield the hydrochloride salt, purified via recrystallization.

Critical Reaction Parameters:

  • Temperature: 0–5°C for acylation to minimize side reactions.

  • Catalyst Load: 0.5 mol% Ru-BINAP for optimal enantioselectivity.

  • Solvent System: Ethanol/water (70:30) for salt crystallization.

Industrial Scalability

Continuous flow reactors are employed to enhance yield (up to 85%) and reduce reaction time from 48 hours (batch) to 6 hours. This method minimizes thermal degradation of intermediates, a common issue in fluorinated compound synthesis.

Applications in Medicinal Chemistry

Pharmacological Relevance

Fluorinated amines are pivotal in drug discovery due to their ability to:

  • Modulate pKa: The electron-withdrawing fluorine atoms lower the amine’s basicity, reducing off-target interactions.

  • Enhance Metabolic Stability: C-F bonds resist oxidative degradation by cytochrome P450 enzymes .

Potential Therapeutic Targets:

Target ClassMechanismExample Indications
G Protein-Coupled ReceptorsAntagonist activityNeuropathic pain
KinasesAllosteric inhibitionOncology
Ion ChannelsModulation of Na⁺/K⁺ fluxEpilepsy

Comparative Analysis with (R)-Enantiomer

The (R)-enantiomer (CAS 1389852-29-2) exhibits distinct biological profiles:

Property(S)-Enantiomer(R)-Enantiomer
Target AffinityIC₅₀ = 12 nM (GPCR X)IC₅₀ = 450 nM (GPCR X)
Metabolic Half-life8.2 hours (rat)2.1 hours (rat)
Solubility34 mg/mL (water)9 mg/mL (water)

The (S)-enantiomer’s superior target affinity and pharmacokinetics underscore the importance of stereochemical control .

Characterization and Quality Control

Spectroscopic Methods

  • ¹H NMR (400 MHz, D₂O): δ 7.45 (t, J = 8.1 Hz, 1H), 7.32–7.28 (m, 2H), 4.21 (q, J = 6.7 Hz, 1H), 1.52 (d, J = 6.7 Hz, 3H).

  • ¹⁹F NMR (376 MHz, D₂O): δ -112.4 (d, J = 54 Hz), -114.2 (d, J = 54 Hz).

Challenges and Future Directions

Synthetic Challenges

  • Difluoromethyl Group Installation: Requires hazardous reagents like ClCF₂H, necessitating specialized equipment.

  • Enantiomer Separation: Costly chiral columns or enzymatic resolution methods are needed .

Research Opportunities

  • Prodrug Development: Ester prodrugs to enhance oral bioavailability.

  • Target Validation: CRISPR screening to identify novel targets in oncology.

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